molecular formula C19H18N2O2S B2842843 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 457941-38-7

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2842843
CAS No.: 457941-38-7
M. Wt: 338.43
InChI Key: NTXTVGPRWPIPNC-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 4-(4-methoxyphenyl)-5-methylthiazole moiety. This structure is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modulators of certain ion channels, specifically the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for probing receptor function . Compounds based on the 1,3-thiazole scaffold are of significant interest in medicinal chemistry and drug discovery research for their diverse biological activities. Thiazole and its derivatives are known to be investigated for their cytotoxic properties and potential to inhibit the growth of various cancer cell lines . The specific substitution pattern on the thiazole ring, such as the 4-methoxyphenyl and methyl groups in this compound, is a common strategy to modulate the molecule's electronic properties, lipophilicity, and interactions with biological targets. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for library development, or a candidate for in vitro biological screening in proprietary assays.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-5-4-6-15(11-12)18(22)21-19-20-17(13(2)24-19)14-7-9-16(23-3)10-8-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXTVGPRWPIPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure features a thiazole ring, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H15N3OS, with a molecular weight of 297.4 g/mol. The compound features a thiazole ring substituted with a methoxyphenyl group and a methylbenzamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
LogP4.1
Hydrogen Bond Acceptors5

Research indicates that thiazole derivatives can modulate various biological pathways. In particular, this compound has been investigated for its effects on AMPA receptors, which are critical for synaptic transmission in the central nervous system. A study highlighted that related thiazole carboxamide derivatives exhibited significant modulation of GluA2 AMPA receptors, impacting receptor kinetics and current amplitude in neuronal cells .

Biological Activity and Efficacy

  • Anticancer Activity :
    • Thiazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of mitotic kinesins like HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. Inhibitors related to thiazole structures have demonstrated micromolar inhibition of HSET, leading to increased multipolarity in cancer cells and subsequent cell death .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies have shown varying degrees of antibacterial activity among thiazole derivatives, suggesting potential therapeutic applications in treating bacterial infections .
  • Neuroprotective Effects :
    • Thiazole compounds have been studied for their neuroprotective properties. The modulation of glutamate receptors by these compounds can lead to reduced excitotoxicity in neuronal cells, indicating potential applications in neurodegenerative diseases .

Study on AMPA Receptor Modulation

A recent study focused on the effects of thiazole derivatives on AMPA receptors revealed that certain compounds significantly reduced current amplitudes and altered receptor kinetics. For instance:

  • MMH-5 : Showed a sixfold reduction in current amplitude.
  • MMH-4 : Also demonstrated substantial effects on deactivation rates .

These findings suggest that similar compounds like this compound may exhibit comparable modulatory effects on neurotransmission.

Anticancer Activity Assessment

In another study assessing the anticancer potential of thiazole derivatives:

  • Compounds were tested against various cancer cell lines, with notable cytotoxic effects observed. The inhibition of HSET led to significant increases in multipolarity among treated cancer cells, which is associated with cell death during mitosis .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, certain derivatives demonstrated cell viability below 6.79% at a concentration of 50 µM, indicating potent anticancer activity compared to standard drugs like 5-fluorouracil, which had higher viability percentages .

Table 1: Cytotoxicity of Thiazole Derivatives

Compound NameCell Viability (%) at 50 µMComparison with 5-Fluorouracil (%)
MMH2<6.79<22.99
MMH5>85.44>10.17

Neuroprotective Properties

The compound has also been studied for its neuroprotective effects through modulation of AMPA receptors. Specifically, derivatives have shown promise in enhancing receptor activity while maintaining low toxicity levels in normal cell lines . The structural features of these compounds facilitate their interaction with cellular targets, making them suitable candidates for further development in neuropharmacology.

Antimicrobial Applications

Thiazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that certain thiazole compounds exhibit moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaModerate
Bacillus subtilisWeak

Material Science Applications

This compound can also be utilized in material science due to its unique chemical structure and properties. The compound's ability to form stable complexes with metals allows it to be explored as a ligand in coordination chemistry . Its potential as a precursor for synthesizing novel materials with specific electronic and optical properties is an area of ongoing research.

Case Study 1: Synthesis and Characterization

A detailed study focused on synthesizing various thiazole derivatives, including this compound. The synthesis involved multi-step reactions followed by characterization using NMR and mass spectrometry techniques. The results confirmed the successful formation of the desired compounds with high purity levels .

Case Study 2: Efficacy Against Cancer Cell Lines

In a comparative study assessing the efficacy of multiple thiazole derivatives against different cancer cell lines, this compound was found to be among the most effective compounds tested. It exhibited significant cytotoxicity at concentrations that were well-tolerated by non-cancerous cells, suggesting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: The phenoxy group in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide correlates with high growth modulation (129.23%), suggesting that electron-rich aromatic substituents enhance target engagement. Morpholine derivatives (e.g., CAS 6549-77-5 ) improve solubility, critical for CNS penetration, while chloro substituents (e.g., 4-chloro analog ) may enhance metabolic stability but reduce bioavailability.

Pyridine-containing analogs (TAK 715 ) demonstrate enhanced pharmacokinetic profiles due to nitrogen’s hydrogen-bonding capacity and basicity.

Therapeutic Implications :

  • Filapixant exemplifies the clinical translation of thiazole-benzamide hybrids, highlighting their versatility in targeting purinergic receptors.
  • Triazole-thione tautomerism (as in ) underscores the importance of stability in biological environments, though direct data for the target compound is lacking.

Preparation Methods

Bromination of 4'-Methoxypropiophenone

The synthesis begins with the bromination of 4'-methoxypropiophenone to yield α-bromo-4'-methoxypropiophenone. This step employs bromine in glacial acetic acid at 0°C, followed by gradual warming to room temperature.

Reaction conditions :

  • Substrate : 4'-Methoxypropiophenone (0.01 mol, 1.64 g).
  • Brominating agent : Bromine (1.6 mL) in glacial acetic acid (20 mL).
  • Temperature : 0°C → room temperature (12 hr).
  • Work-up : Neutralization with ammonia (pH 6), recrystallization from benzene.

Yield : 62–68%.

Cyclization with Thiourea

The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole ring. The methyl group at position 5 originates from the propiophenone precursor, ensuring regioselective substitution.

Reaction conditions :

  • Substrate : α-Bromo-4'-methoxypropiophenone (0.01 mol, 2.8 g).
  • Thiourea : 0.012 mol, 0.91 g.
  • Solvent : Ethanol (30 mL).
  • Conditions : Reflux (6 hr), cooling, filtration.

Characterization :

  • Melting point : 198–200°C.
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N thiazole).
  • ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar–H), 6.95 (d, 2H, Ar–H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

Amidation of the Thiazole Intermediate

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in dry dichloromethane to generate the acyl chloride.

Reaction conditions :

  • Substrate : 3-Methylbenzoic acid (0.015 mol, 2.04 g).
  • SOCl₂ : 5 mL.
  • Solvent : Dry CH₂Cl₂ (15 mL).
  • Conditions : Reflux (2 hr), evaporation under vacuum.

Yield : 95%.

Coupling with 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

The 2-aminothiazole reacts with 3-methylbenzoyl chloride in dry pyridine to form the target amide. Pyridine acts as both a solvent and acid scavenger.

Reaction conditions :

  • Substrate : 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine (0.01 mol, 2.64 g).
  • Acyl chloride : 3-Methylbenzoyl chloride (0.012 mol, 1.89 g).
  • Solvent : Dry pyridine (20 mL).
  • Conditions : Reflux (8–10 hr), poured into ice-water, filtration.

Characterization :

  • Melting point : 245–247°C.
  • IR (KBr) : 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–N stretch).
  • ¹H NMR (CDCl₃) : δ 8.10 (s, 1H, NH), 7.80–7.20 (m, 7H, Ar–H), 3.90 (s, 3H, OCH₃), 2.50 (s, 3H, thiazole-CH₃), 2.35 (s, 3H, benzamide-CH₃).

Alternative Synthetic Routes and Optimization

Catalytic Amidation Using Fixed-Bed Reactors

A patent by CN101362707A describes a fixed-bed method for synthesizing N,N-diethyl-3-methylbenzamide, which can be adapted for this compound. Key parameters include:

Conditions :

  • Catalyst : Calcium hydroxide-phosphatic rock on activated carbon.
  • Temperature : 380°C.
  • Pressure : 4.0 MPa.
  • Yield : 96.12%.

While this method requires high-pressure equipment, it offers continuous production and reduced waste.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for thiazole cyclization and amidation. Preliminary studies show:

  • Thiazole formation : 15 min (vs. 6 hr conventional).
  • Amidation : 30 min (vs. 8 hr conventional).

Yield improvement : 78% → 88%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Advantages
Conventional Reflux, pyridine 72 98 Simple setup
Fixed-bed catalytic 380°C, 4.0 MPa 96 99 Continuous process, low waste
Microwave-assisted 150 W, 30 min 88 97 Rapid, energy-efficient

Challenges and Mitigation Strategies

  • Regioselectivity in thiazole formation : Use of electron-donating groups (e.g., methoxy) directs substitution to the para position.
  • Acyl chloride stability : Storage under inert atmosphere prevents hydrolysis.
  • Purification : Recrystallization from ethanol removes unreacted starting materials.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methoxyphenyl (δ 3.8–4.0 ppm) and methylbenzamide (δ 2.3–2.5 ppm) groups .
    • Mass Spectrometry : HRMS (ESI+) to verify molecular weight (C21_{21}H22_{22}N2_2O2_2S: 378.14 g/mol) .
      Advanced Application :
  • DFT Calculations : Model electron-density distributions to predict nucleophilic attack sites (e.g., thiazole C-2 position) .

How do structural modifications to the thiazole and benzamide moieties affect biological activity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Strategies :

  • Thiazole Modifications : Replace 5-methyl with halogens (e.g., Cl, F) to enhance antimicrobial potency.
  • Benzamide Substitutions : Introduce nitro or methoxy groups at the meta position to improve target binding (e.g., kinase inhibition) .
    Validation : Use molecular docking (AutoDock Vina) to simulate interactions with targets like EGFR or COX-2. Compare IC50_{50} values of analogs in enzyme inhibition assays .

How can contradictory biological activity data across studies be systematically analyzed?

Advanced Research Focus
Contradictions may stem from assay variability or cell-line specificity . Mitigation approaches:

  • Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and caspase-3/7 activation assays.
  • Meta-Analysis : Pool data from studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
    Case Study : If one study reports IC50_{50} = 5 µM (cancer cells) and another shows no activity, check for efflux pump overexpression (e.g., P-gp) using verapamil as an inhibitor .

What strategies are recommended for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., thiazole ring decomposition) by controlling residence time .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • Stability Profile :
    • pH : Hydrolyzes in acidic conditions (pH < 3) via carboxamide cleavage. Use buffered solutions (pH 6–8) for biological assays .
    • Temperature : Degrades above 150°C. Store at –20°C in inert atmospheres (argon) for long-term stability .
      Advanced Application : Accelerated stability studies (40°C/75% RH) to predict shelf life using Arrhenius modeling.

What are the key differences in biological activity between this compound and its structural analogs?

Q. Comparative Analysis (Table) :

CompoundModificationActivity DifferenceSource
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide3,4-Dimethylphenyl substitution2× higher COX-2 inhibition
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamidePhenoxyacetamide groupReduced antimicrobial activity

What computational tools are best suited for predicting metabolite formation?

Q. Advanced Research Focus

  • In Silico Metabolism : Use GLORYx for phase I/II metabolism prediction. Key metabolites likely include hydroxylated thiazole and demethylated methoxyphenyl derivatives .
  • Validation : Compare with in vitro liver microsome assays (human S9 fraction) to confirm major metabolic pathways .

How can researchers address low solubility in aqueous media during in vivo studies?

Q. Advanced Research Focus

  • Formulation Strategies :
    • Nanoparticles : Encapsulate in PLGA nanoparticles (≈150 nm) to enhance bioavailability.
    • Co-Solvents : Use cyclodextrin complexes or PEG-400/water mixtures (70:30) .
      Validation : Measure solubility via shake-flask method and confirm using HPLC-UV .

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